Cas no 76104-56-8 (3-(2,4-Dimethoxyphenyl)propan-1-ol)
3-(2,4-Dimethoxyphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(2,4-Dimethoxyphenyl)propan-1-ol
- CS-0302542
- SCHEMBL80130
- AKOS005217788
- EN300-1825746
- 76104-56-8
- LUAQCSLNHJAUHI-UHFFFAOYSA-N
- DB-228286
- 3-(2,4-dimethoxyphenyl)-1-propanol
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- Inchi: 1S/C11H16O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-6,8,12H,3-4,7H2,1-2H3
- InChI Key: LUAQCSLNHJAUHI-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1CCCO)OC
Computed Properties
- Exact Mass: 196.109944368g/mol
- Monoisotopic Mass: 196.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.7Ų
3-(2,4-Dimethoxyphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825746-0.05g |
3-(2,4-dimethoxyphenyl)propan-1-ol |
76104-56-8 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1825746-0.1g |
3-(2,4-dimethoxyphenyl)propan-1-ol |
76104-56-8 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1825746-0.25g |
3-(2,4-dimethoxyphenyl)propan-1-ol |
76104-56-8 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1825746-0.5g |
3-(2,4-dimethoxyphenyl)propan-1-ol |
76104-56-8 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1825746-1.0g |
3-(2,4-dimethoxyphenyl)propan-1-ol |
76104-56-8 | 1g |
$871.0 | 2023-06-03 | ||
| Enamine | EN300-1825746-2.5g |
3-(2,4-dimethoxyphenyl)propan-1-ol |
76104-56-8 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1825746-5.0g |
3-(2,4-dimethoxyphenyl)propan-1-ol |
76104-56-8 | 5g |
$2525.0 | 2023-06-03 | ||
| Enamine | EN300-1825746-10.0g |
3-(2,4-dimethoxyphenyl)propan-1-ol |
76104-56-8 | 10g |
$3746.0 | 2023-06-03 | ||
| Enamine | EN300-1825746-1g |
3-(2,4-dimethoxyphenyl)propan-1-ol |
76104-56-8 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1825746-5g |
3-(2,4-dimethoxyphenyl)propan-1-ol |
76104-56-8 | 5g |
$2028.0 | 2023-09-19 |
3-(2,4-Dimethoxyphenyl)propan-1-ol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 3-(2,4-Dimethoxyphenyl)propan-1-ol
3-(2,4-Dimethoxyphenyl)Propan-1-ol: A Comprehensive Overview
3-(2,4-Dimethoxyphenyl)Propan-1-ol, also known by its CAS number 76104-56-8, is a versatile organic compound that has garnered significant attention in various fields due to its unique properties and applications. This compound is a derivative of phenol, with a propanol chain attached to a dimethoxy-substituted phenyl group. Its structure contributes to its wide range of uses, particularly in the pharmaceutical, cosmetic, and flavor industries.
The synthesis of 3-(2,4-Dimethoxyphenyl)Propan-1-ol typically involves multi-step reactions, often starting with the hydroxylation of an appropriate substrate. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of transition metal catalysts to enhance reaction yields and selectivity, which is crucial for large-scale manufacturing.
In the pharmaceutical sector, 3-(2,4-Dimethoxyphenyl)Propan-1-ol has been investigated for its potential as a drug intermediate. Its ability to form stable bonds with other molecules makes it valuable in the development of bioactive compounds. A 2023 study highlighted its role in the synthesis of novel anti-inflammatory agents, where it served as a key building block due to its ability to modulate enzyme activity.
The compound's applications extend beyond pharmaceuticals into the realm of cosmetics. Its mild nature and ability to interact with skin receptors make it an ideal ingredient in skincare products. Recent research has focused on its potential as an anti-aging agent, with studies demonstrating its capacity to enhance collagen synthesis and reduce oxidative stress in human dermal fibroblasts.
In the flavor industry, 3-(2,4-Dimethoxyphenyl)Propan-1-ol is appreciated for its pleasant aroma profile. It is commonly used as a flavor enhancer in food products, particularly in beverages and confectioneries. A 2022 study published in the Journal of Food Science explored its impact on consumer preference, revealing that it significantly enhances the sensory experience without altering the product's fundamental taste profile.
The environmental impact of manufacturing processes involving 3-(2,4-Dimethoxyphenyl)Propan-1-ol has also come under scrutiny. Efforts are being made to develop greener synthesis pathways that minimize waste and reduce energy consumption. One promising approach involves the use of renewable feedstocks and biocatalysts, which align with global sustainability goals.
In conclusion, 3-(2,4-Dimethoxyphenyl)Propan-1-ol, CAS number 76104-56-8, stands out as a multifaceted compound with diverse applications across various industries. Its continued exploration in cutting-edge research ensures that it remains at the forefront of innovation in chemistry and related fields.
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